molecular formula C9H9ClFNO B7462040 n-(2-Chloro-4-fluorophenyl)propionamide

n-(2-Chloro-4-fluorophenyl)propionamide

Cat. No. B7462040
M. Wt: 201.62 g/mol
InChI Key: BPDVBPKRTUCFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloro-4-fluorophenyl)propionamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. CF3 is a derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, which is known for its analgesic and anti-inflammatory properties. CF3 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular disorders.

Mechanism of Action

The mechanism of action of n-(2-Chloro-4-fluorophenyl)propionamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. n-(2-Chloro-4-fluorophenyl)propionamide has been shown to selectively inhibit COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, n-(2-Chloro-4-fluorophenyl)propionamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
n-(2-Chloro-4-fluorophenyl)propionamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation, pain, and fever, similar to its parent compound flurbiprofen. Additionally, n-(2-Chloro-4-fluorophenyl)propionamide has been shown to inhibit the growth and proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and reduce Aβ accumulation in animal models of Alzheimer's disease. Furthermore, n-(2-Chloro-4-fluorophenyl)propionamide has been shown to improve endothelial function and reduce inflammation in animal models of hypertension.

Advantages and Limitations for Lab Experiments

N-(2-Chloro-4-fluorophenyl)propionamide has several advantages for lab experiments, including its ease of synthesis and availability, as well as its potential therapeutic applications in various fields. However, n-(2-Chloro-4-fluorophenyl)propionamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

For research include further investigation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its safety and efficacy in clinical trials. Additionally, n-(2-Chloro-4-fluorophenyl)propionamide may have potential applications in other fields, such as agriculture and material science, which warrant further investigation.

Synthesis Methods

The synthesis of n-(2-Chloro-4-fluorophenyl)propionamide involves the reaction of 2-chloro-4-fluoroaniline with propionyl chloride in the presence of a base, such as triethylamine, to yield n-(2-Chloro-4-fluorophenyl)propionamide. The reaction occurs through nucleophilic substitution, where the amine group of the 2-chloro-4-fluoroaniline attacks the carbonyl carbon of the propionyl chloride, leading to the formation of n-(2-Chloro-4-fluorophenyl)propionamide.

Scientific Research Applications

N-(2-Chloro-4-fluorophenyl)propionamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, similar to its parent compound flurbiprofen. Additionally, n-(2-Chloro-4-fluorophenyl)propionamide has shown promising results as a potential anticancer agent, inhibiting the growth and proliferation of various cancer cell lines in vitro and in vivo. n-(2-Chloro-4-fluorophenyl)propionamide has also been studied for its potential use in Alzheimer's disease, where it has been shown to reduce amyloid-beta (Aβ) accumulation and improve cognitive function in animal models. Furthermore, n-(2-Chloro-4-fluorophenyl)propionamide has been investigated for its potential cardiovascular benefits, where it has been shown to improve endothelial function and reduce inflammation in animal models of hypertension.

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDVBPKRTUCFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Chloro-4-fluorophenyl)propionamide

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